4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride - 1707358-71-1

4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

Catalog Number: EVT-3096996
CAS Number: 1707358-71-1
Molecular Formula: C12H17Cl2F3N2
Molecular Weight: 317.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Amide formation: The amine group can react with carboxylic acids or acid chlorides to form amides. [, , , , , , , , , , , ]
  • Sulfonamide formation: The amine group can react with sulfonyl chlorides to form sulfonamides. [, , , , , , ]
  • Alkylation: The amine group can be alkylated with alkyl halides or other alkylating agents. [, ]
  • Reductive amination: The amine group can participate in reductive amination reactions with aldehydes or ketones. []
Mechanism of Action
  • Cannabinoid receptors: This compound is used as a building block for synthesizing cannabinoid CB1 receptor antagonists [, ], with potential applications in treating obesity and related metabolic syndromes.
  • Glycine transporter 1 (GlyT1): It is used in the development of GlyT1 inhibitors, which are potential therapeutic agents for schizophrenia. [, ]
  • Endoplasmic reticulum aminopeptidase (ERAP): It serves as a starting point for developing selective ERAP1 inhibitors, potentially targeting autoimmune diseases. []
  • CX3C chemokine receptor 1 (CX3CR1): It is involved in the synthesis of CX3CR1 modulators for treating inflammatory bowel disease. []
  • Nociceptin/orphanin FQ (NOP)/μ-opioid receptor: It is used to develop mixed NOP/μ-opioid receptor partial agonists for pain management with reduced tolerance development. []
Applications

4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is primarily utilized as a versatile building block in synthetic chemistry, particularly in medicinal chemistry for the development of new therapeutic agents. [, , , , , , , , , , , , , , , , , , , , ] Its incorporation into larger molecules allows for the introduction of desirable structural features and potential pharmacological properties. Examples include:

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor. It effectively inhibits both wild-type cKIT (IC50 = 33 nM) and the T670I gatekeeper mutant (IC50 = 99 nM) . This compound demonstrates strong antiproliferative activity against gastrointestinal stromal tumor (GIST) cell lines, specifically GIST-T1 (cKIT wild-type, GI50 = 4 nM) and GIST-5R (cKIT T670I, GI50 = 26 nM) . In cellular studies, it effectively inhibits c-KIT mediated signaling pathways and induces apoptosis . In a BaF3-TEL-cKIT-T670I isogenic cell inoculated xenograft mouse model, CHMFL-KIT-8140 exhibited dose-dependent tumor growth suppression efficacy, achieving 47.7% tumor growth inhibition (TGI) at a dosage of 100 mg/kg without apparent toxicity .

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound is the final product of an eight-step synthesis described in one of the papers. Its specific biological activity is not explicitly mentioned in the provided context [, ].

Relevance: Structurally, this compound features a piperidin-4-yl group directly linked to an imidazole ring. This imidazole ring is further substituted by a 4-fluoro-3-(trifluoromethyl)phenyl moiety, making it structurally similar to 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, but with the addition of an imidazole-linked N,N-dimethylethanamine group. [, ]

methanone

Compound Description: This compound is described as a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of compounds under investigation as potential anti-tuberculosis drug candidates .

Relevance: Although this compound features a piperidin-1-yl group and a trifluoromethyl substituted phenyl ring, it significantly differs from 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride in the position of the trifluoromethyl group and the presence of a chlorine and a nitro group on the phenyl ring, as well as the amide linkage connecting the piperidine to the phenyl ring.

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand, exhibiting partial agonist activity at these receptors . In rat models, BAY 59-3074 demonstrated antihyperalgesic and antiallodynic effects against both thermal and mechanical stimuli in chronic neuropathic and inflammatory pain models . Notably, tolerance developed quickly for cannabinoid-related side effects at doses above 1 mg/kg (e.g., hypothermia) .

Relevance: BAY 59-3074 contains a trifluoromethyl-substituted phenyl group, but it lacks the piperidine ring present in 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. It belongs to a different chemical class, featuring a butanesulfonate group and a cyano-substituted phenoxy moiety.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese (DIO) mice . It shows potent CB1R activity, possesses a desired tPSA value over 90 Å(2) indicating low blood-brain barrier (BBB) permeability, and displays a clean off-target profile .

Relevance: This compound features a trifluoromethyl-substituted phenyl ring connected to a thiophene ring through an ethynyl linker. Although it contains a piperidin-1-yl group, it differs significantly from 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride due to the presence of various other groups, including pyrazole, pyrrolidinesulfonamide, and dichlorophenyl moieties.

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

Compound Description: AMG8562 is a potent and selective TRPV1 modulator that blocks capsaicin activation of TRPV1 without affecting heat activation and potentiates activation by pH 5 . It demonstrates efficacy in rodent models of chronic inflammatory pain, exhibiting antihyperalgesic effects without inducing hyperthermia, a significant hurdle associated with TRPV1 antagonists .

Relevance: AMG8562 shares the 2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl core structure with 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. The key difference lies in the acrylamide linker and the 2-Hydroxy-2,3-dihydro-1H-inden-4-yl group attached to the phenyl ring in AMG8562, contributing to its unique TRPV1 modulator profile.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent Glycine Transporter 1 (GlyT1) inhibitor with an IC50 of 1.8 nM . It demonstrates good plasma exposure and sufficient plasma to brain penetration in rats, leading to significant effects in rodent models for schizophrenia without causing undesirable central nervous system (CNS) side effects .

Relevance: While this compound contains a piperidin-2-yl group and a trifluoromethyl-substituted pyridine ring, it lacks the direct connection between the piperidine and the trifluoromethyl-substituted aromatic ring found in 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. It also features a distinct 1-ethyl-1H-pyrazol-4-yl substituted phenyl group and a carboxamide linker.

SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one]

Compound Description: SR 16435 is a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor agonist, exhibiting high binding affinity and partial agonist activity at both receptors . Studies in mice revealed that SR 16435 produced antinociception, albeit less potent than morphine, and showed reduced tolerance development compared to morphine . It also induced conditioned place preference (CPP) likely mediated by μ-opioid receptors and decreased global activity via both opioid and NOP receptors .

Relevance: While SR 16435 contains a piperidin-4-yl group, it lacks the trifluoromethyl-substituted phenyl ring found in 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. Instead, it features an indolin-2-one ring directly linked to the piperidine nitrogen and a bicyclo[3.3.1]nonan-9-yl substituent.

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) with enhanced efficacy in stimulating GLP-1R . It exhibits subnanomolar potency in potentiating insulin secretion and shows no significant off-target activity . V-0219 demonstrated remarkable in vivo activity, reducing food intake and improving glucose handling in both normal and diabetic rodents .

Relevance: V-0219 contains a 4-(Trifluoromethyl)phenyl group connected to a 1,2,4-oxadiazol-5-yl ring, which is further linked to a piperidin-3-yl group. This structure shares similarities with 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, with the key difference being the 1,2,4-oxadiazol-5-yl linker and the morpholine substituent on the piperidine ring in V-0219.

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (compound 61)

Compound Description: Compound 61 is a novel inhibitor of ERAP2, an endoplasmic reticulum aminopeptidase involved in processing peptides for MHC class I presentation . It binds near the catalytic center of ERAP2 at a distinct site from peptidomimetic inhibitors and acts through an uncompetitive mechanism . Interestingly, compound 61 activates model substrate hydrolysis by ERAP1, its closely related paralog .

Relevance: Compound 3 exhibits a high degree of structural similarity to 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride and compound 61. It features a piperidin-1-yl group directly linked to a trifluoromethyl-substituted phenyl ring. The key difference lies in the sulfamoyl benzoic acid group attached to the phenyl ring in compound 3, which is responsible for its interaction with ERAP1. Compared to compound 61, the trifluoromethyl group is situated at a different position on the phenyl ring.

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups . It blocks the binding and function of CXCR3 chemokines by binding in an allosteric fashion . Studies revealed that VUF11211 extends from the minor pocket into the major pocket of the transmembrane domains of CXCR3, interacting with residues in helices 1, 2, 3, 4, 6, and 7 .

Relevance: VUF11211 features a piperidin-4-yl group, but it lacks the trifluoromethyl-substituted phenyl ring present in 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. It contains a chlorobenzyl substituent on the piperidine nitrogen, a 3-ethylpiperazin-1-yl group linked to a chlorinated nicotinamide ring, and an ethyl substituent on the nicotinamide nitrogen.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist with a different chemotype compared to VUF11211. It lacks any basic group and features a trifluoromethyl-substituted phenyl ring . NBI-74330 anchors in the transmembrane minor pocket of CXCR3, interacting with residues in helices 2, 3, and 7 .

1-[3-(Trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide (A-784168)

Compound Description: A-784168 is a TRPV1 antagonist with good CNS penetration . It exhibits potent analgesic effects in various pain models, including capsaicin-induced acute pain and complete Freund's adjuvant (CFA)-induced chronic inflammatory pain . A-784168 effectively blocks thermal hyperalgesia through both peripheral and CNS TRPV1 receptors . Notably, its ability to penetrate the CNS makes it more potent in pain models mediated by central sensitization, such as CFA- and capsaicin-induced mechanical allodynia and osteoarthritic pain, compared to TRPV1 antagonists with poor CNS penetration .

Relevance: Although A-784168 contains a trifluoromethyl-substituted pyridine ring, it lacks the piperidine ring found in 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. Its structure features a tetrahydropyridine ring linked to a carboxamide group and a trifluoromethylsulfonyl-substituted phenyl ring.

N-1H-Indazol-4-yl-N′-[(1R)-5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]urea (A-795614)

Compound Description: A-795614 is another TRPV1 antagonist, but unlike A-784168, it exhibits poor CNS penetration . While it effectively blocks capsaicin-induced acute pain and CFA-induced thermal hyperalgesia, its efficacy in pain models mediated by central sensitization is lower compared to A-784168 due to its limited ability to reach the CNS .

Relevance: A-795614 contains a piperidin-1-yl group attached to a dihydro-1H-inden-1-yl moiety, which distinguishes it from 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. It also features an indazol-4-yl group linked to the piperidine-containing moiety through a urea group. Notably, it lacks a trifluoromethyl group.

[(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate (E6130)

Compound Description: E6130 is an orally available, highly selective modulator of CX3CR1, the receptor for the chemokine fractalkine . It exhibits agonistic activity at CX3CR1, inhibiting fractalkine-induced chemotaxis of human peripheral blood natural killer cells, likely by downregulating CX3CR1 on the cell surface . E6130 demonstrated efficacy in murine models of colitis, ameliorating inflammation and reducing trafficking of CX3CR1+ leukocytes .

N-(2-bromo-5-(trifluoromethyl) phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine (V1801)

Compound Description: V1801 is a gefitinib analogue that induces apoptosis in lung cancer cells harboring the T790M EGFR mutation, which confers resistance to gefitinib [, ]. It overcomes gefitinib resistance in mouse models and triggers apoptosis by upregulating the BH3-only protein Noxa, interfering with c-Myc expression and the extracellular signal regulated kinase (Erk) pathway [, ].

Relevance: V1801 contains a piperidin-1-yl group linked to a propoxy chain attached to a quinazolin-4-amine ring. While it shares the piperidine moiety with 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, it differs significantly in its core structure. V1801 features a quinazolin-4-amine ring system substituted with a methoxy group and a propoxy chain, and a 2-bromo-5-(trifluoromethyl)phenyl group attached to the amine nitrogen. [, ]

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: SSR504734 is a potent and specific GlyT1 inhibitor that reversibly and competitively inhibits glycine transport . It is structurally distinct from sarcosine-based GlyT1 inhibitors, which exhibit irreversible and noncompetitive inhibition . Binding studies confirmed that SSR504734 interacts with a distinct binding site on GlyT1 compared to sarcosine-based inhibitors .

Relevance: SSR504734 contains a piperidin-2-yl group linked to a benzamide ring through a methylene linker. It shares the trifluoromethyl-substituted aromatic ring with 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, but the aromatic ring is a benzamide in SSR504734. Moreover, the piperidine is attached to the benzamide through a methylene linker and a phenyl substituent.

4-(diphenylmethoxy)-1-[3-(1H-tetrazol-5-yl)propyl-piperidine] (HQL-79)

Compound Description: HQL-79 is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) . It partially inhibits LPS-mediated macrophage migration, highlighting the involvement of the PGD2/CRTH2 pathway in this process .

Relevance: Although HQL-79 features a piperidine ring, it lacks the trifluoromethyl-substituted aromatic ring characteristic of 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. HQL-79 is structured with a 3-(1H-tetrazol-5-yl)propyl group attached to the piperidine nitrogen and a diphenylmethoxy substituent at the 4-position of the piperidine ring.

1′-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one (RS102895)

Compound Description: RS102895 is an antagonist of the CC chemokine receptor 2 (CCR2) . It inhibits LPS-mediated macrophage migration in the later phase without affecting the early phase, suggesting the involvement of the MCP-1/CCR2 pathway in the later stages of macrophage migration .

Relevance: While RS102895 contains a piperidine ring, it is structurally distinct from 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. RS102895 features a spiro[4H-3,1-benzoxazine-4,4′-piperidin] core structure with a 1′-[2-[4-(trifluoromethyl)phenyl]ethyl] substituent attached to the benzoxazine nitrogen.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that decreases pulmonary and systemic arterial pressures and increases cardiac output in rats . It effectively reduces pulmonary arterial pressure, particularly when pulmonary vascular resistance is elevated by various interventions such as U46619, hypoxia, or Nω-nitro-l-arginine methyl ester . SB-772077-B also attenuates the increase in pulmonary arterial pressure induced by monocrotaline, suggesting its potential benefit in treating pulmonary hypertensive disorders .

Relevance: SB-772077-B lacks both the piperidine ring and the trifluoromethyl-substituted aromatic ring characteristic of 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. Its structure consists of a 1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl group linked to a 1,2,5-oxadiazol-3-amine ring through a carbonyl group, with a 3-amino-1-pyrrolidinyl substituent attached to the carbonyl group.

Properties

CAS Number

1707358-71-1

Product Name

4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride

Molecular Formula

C12H17Cl2F3N2

Molecular Weight

317.18

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;;/h1-3,8,17H,4-7,16H2;2*1H

InChI Key

SWQCJOGBCMJZGC-UHFFFAOYSA-N

SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.